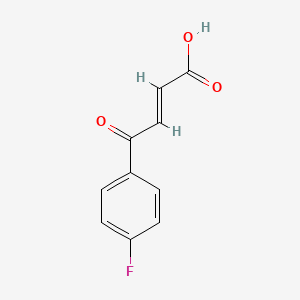

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWGWOQRTZZAS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301253946 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35504-85-9 | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35504-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301253946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: A Promising Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid , a compound of significant interest in the field of neuropharmacology. This document delves into its synthesis, physicochemical properties, and its mechanism of action as a modulator of the kynurenine pathway, offering a foundation for its exploration in drug discovery and development for neurodegenerative disorders.

Core Compound Identification

This compound is classified as an α,β-unsaturated keto acid. Its core structure, featuring a fluorinated phenyl ring, is a key determinant of its biological activity.

| Property | Value | Source(s) |

| CAS Number | 35504-85-9 | [1][2][3] |

| Molecular Formula | C₁₀H₇FO₃ | [3] |

| Molecular Weight | 194.16 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C=CC(=O)O)F | [1] |

| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | [1] |

Synthesis Pathway: A Rationale-Driven Approach

The most direct and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution method is favored for its efficiency in forming carbon-carbon bonds on aromatic rings.

The logical choice of reactants is fluorobenzene and maleic anhydride . Fluorobenzene serves as the aromatic nucleophile, with the fluorine atom acting as a deactivating yet ortho-, para-directing group. Maleic anhydride provides the four-carbon acylating agent that, upon reaction, opens to form the butenoic acid backbone. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) , which activates the anhydride to generate a highly electrophilic acylium ion intermediate.[4][5]

Figure 1: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is based on established principles of Friedel-Crafts acylation with anhydrides.[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add fluorobenzene (as the limiting reagent) and a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring to create a suspension. Causality Note: This exothermic step requires cooling to control the reaction rate and prevent side reactions.

-

Anhydride Addition: Dissolve maleic anhydride in the reaction solvent and add it dropwise to the cooled suspension.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The crude product will precipitate and can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available dataset for this specific compound is limited, the following table outlines expected and known properties. Spectroscopic data is predicted based on the known effects of the constituent functional groups.

| Property | Value / Expected Characteristics | Rationale / Source(s) |

| Physical Form | Solid | [1] |

| Melting Point | 69-72 °C (for a trifluoro-analogue, suggesting a similar range) | [8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water. | [6] |

| ¹H NMR | Aromatic Protons: Multiplets in the range of 7.0-8.2 ppm. Olefinic Protons: Doublets around 6.5-7.5 ppm with a large coupling constant (>15 Hz) characteristic of the trans configuration. Carboxylic Acid Proton: A broad singlet at >10 ppm. | [9][10] |

| ¹³C NMR | Carbonyl Carbons: Resonances in the range of 185-200 ppm (ketone) and 165-175 ppm (carboxylic acid). Aromatic Carbons: Signals between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant. Olefinic Carbons: Resonances in the 120-150 ppm range. | [11][12] |

| FT-IR Spectroscopy | C=O (Ketone): Strong, sharp absorption around 1680-1700 cm⁻¹. C=O (Carboxylic Acid): Strong, sharp absorption around 1700-1730 cm⁻¹. O-H (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹. C=C (Alkene): Medium absorption around 1620-1650 cm⁻¹. C-F (Aromatic): Strong absorption in the 1100-1250 cm⁻¹ region. | [13][14][15] |

| Mass Spectrometry | Molecular Ion (M+): A peak at m/z 194. Fragmentation: Expect losses of H₂O (M-18), CO (M-28), and COOH (M-45). A prominent fragment corresponding to the 4-fluorobenzoyl cation (m/z 123) is also anticipated. | [16][17][18] |

Mechanism of Action: Targeting the Kynurenine Pathway for Neuroprotection

This compound is a potent inhibitor of Kynurenine-3-Monooxygenase (KMO) , a critical enzyme in the tryptophan metabolic pathway.[6] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid.

By inhibiting KMO, this compound redirects the kynurenine pathway towards the production of kynurenic acid , a neuroprotective antagonist of ionotropic glutamate receptors. This shift in metabolism from neurotoxic to neuroprotective metabolites forms the basis of its therapeutic potential in neurodegenerative diseases such as Huntington's and Alzheimer's disease.

Figure 2: Modulation of the kynurenine pathway by this compound.

Experimental Protocols for Efficacy Assessment

In Vitro KMO Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of the compound on KMO activity.

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human KMO enzyme, the substrate L-kynurenine, and the cofactor NADPH.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, KMO enzyme, and the inhibitor at various concentrations.

-

Initiate the reaction by adding L-kynurenine and NADPH.

-

Incubate the plate at room temperature.

-

-

Detection: Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm over time. The rate of NADPH consumption is proportional to KMO activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Neuroprotection Assay

This protocol assesses the ability of the compound to protect neuronal cells from excitotoxicity.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate media.

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration.

-

Induction of Excitotoxicity: Expose the cells to an excitotoxic agent, such as quinolinic acid or glutamate.

-

Viability Assessment: After incubation, assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Compare the viability of cells treated with the compound and the excitotoxic agent to control groups to determine the neuroprotective effect.[19][20][21]

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel neuroprotective therapeutics. Its well-defined mechanism of action, targeting a key enzymatic chokepoint in the kynurenine pathway, offers a clear rationale for its further investigation. Future research should focus on optimizing its pharmacokinetic properties to ensure sufficient brain penetration and on conducting in vivo studies to validate its efficacy in animal models of neurodegenerative diseases.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. DSpace [open.bu.edu]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. compoundchem.com [compoundchem.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. eng.uc.edu [eng.uc.edu]

- 16. aiirjournal.com [aiirjournal.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. 35504-85-9|this compound|BLD Pharm [bldpharm.com]

- 20. (E)-4-TERT-BUTOXY-4-OXOBUT-2-ENOIC ACID CAS#: 135355-96-3 [m.chemicalbook.com]

- 21. ijcps.org [ijcps.org]

An In-Depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: Synthesis, Characterization, and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a fluorinated α,β-unsaturated keto acid, has emerged as a molecule of significant interest in medicinal chemistry. With a molecular weight of 194.16 g/mol , this compound serves as a valuable building block in organic synthesis and demonstrates notable biological activity. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and its compelling potential as a neuroprotective agent through the inhibition of kynurenine-3-monooxygenase.

Introduction

This compound belongs to the class of aryl-substituted oxobutenoic acids, which are recognized for their diverse pharmacological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, metabolic stability, and biological efficacy. This guide will delve into the technical details of this compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇FO₃ | [1][2] |

| Molecular Weight | 194.16 g/mol | [1][2] |

| CAS Number | 35504-85-9 | [1][2] |

| Physical Form | Solid | [2] |

| IUPAC Name | (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid | |

| SMILES | O=C(O)/C=C/C(=O)c1ccc(F)cc1 | [2] |

| InChI Key | CMSWGWOQRTZZAS-AATRIKPKSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from fluorobenzene and maleic anhydride.

Materials:

-

Fluorobenzene

-

Maleic anhydride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Toluene for recrystallization

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

-

Once the addition is complete, add fluorobenzene dropwise to the reaction mixture at 0°C.

-

After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture, to yield a crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the carboxylic acid proton. The aromatic protons will appear as multiplets in the range of δ 7.0-8.2 ppm. The vinylic protons will present as doublets with a coupling constant characteristic of a trans configuration (typically >15 Hz). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid) in the range of δ 165-195 ppm. The aromatic carbons will resonate between δ 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The vinylic carbons will appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[3][4] A broad O-H stretching band for the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[4] The C=O stretching vibrations for the ketone and the carboxylic acid will appear as strong absorptions between 1710 and 1680 cm⁻¹, with conjugation lowering the frequency.[3][5] The C=C stretching of the alkene and the aromatic ring will be visible in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 194.16). Fragmentation patterns would likely involve the loss of COOH, CO, and cleavage of the butenoic acid chain, providing further structural confirmation. The presence of the fluorine atom will not result in a significant isotopic pattern, as fluorine is monoisotopic.

Biological Activity and Mechanism of Action

This compound and its analogs have been identified as potent inhibitors of kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase.[6]

Inhibition of Kynurenine-3-Monooxygenase

KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism.[2][7] This pathway produces several neuroactive metabolites. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[7] 3-HK and its downstream metabolite, quinolinic acid (QUIN), are known neurotoxins implicated in the pathophysiology of several neurodegenerative diseases.[7][8]

By inhibiting KMO, this compound can reduce the production of these neurotoxic metabolites.[7] Furthermore, the inhibition of KMO shunts the kynurenine pathway towards the synthesis of kynurenic acid (KYNA), a known neuroprotectant with antagonistic effects at glutamate receptors.[2][7]

Caption: Mechanism of action via inhibition of the Kynurenine Pathway.

Therapeutic Potential

The dual action of reducing neurotoxins and elevating neuroprotectants makes KMO inhibitors like this compound promising candidates for the treatment of neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[8][9] Research suggests that modulating the kynurenine pathway can ameliorate neuronal damage and improve neurological outcomes in preclinical models.[7][8]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible compound with well-defined physicochemical and spectroscopic properties. Its most significant attribute lies in its potent inhibition of kynurenine-3-monooxygenase, positioning it as a lead compound for the development of novel neuroprotective therapeutics. Further investigation into its structure-activity relationships, pharmacokinetic profile, and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. Modulation of the kynurine pathway of tryptophan metabolism in search for neuroprotective agents. Focus on kynurenine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the neuroprotective action of kynurenine mono-oxygenase inhibitors in post-ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid: Properties, Synthesis, and Therapeutic Potential

Introduction

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a specialized organic compound that belongs to the broader class of chalcones and their open-chain analogs. Structurally, it is an α,β-unsaturated keto acid featuring a fluorinated phenyl ring. This unique combination of functional groups—a carboxylic acid, an alkene in conjugation with a ketone, and a fluorophenyl moiety—makes it a molecule of significant interest in medicinal chemistry and drug development. The presence of the α,β-unsaturated carbonyl system provides a reactive site for Michael additions, a common mechanism for the interaction of small molecules with biological nucleophiles, such as cysteine residues in enzymes. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, synthesis, and known biological activities of this compound, with a particular focus on its potential as a neuroprotective agent through the inhibition of the kynurenine pathway.

Physicochemical and Safety Information

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is compiled from chemical supplier databases, as detailed characterization in peer-reviewed literature is limited.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-4-(4-fluorophenyl)-4-oxo-2-butenoic acid | [1] |

| CAS Number | 35504-85-9 | [1] |

| Molecular Formula | C₁₀H₇FO₃ | [1] |

| Molecular Weight | 194.16 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Purity | Typically ≥97% (commercial sources) | [1] |

| Storage | Room temperature, sealed in a dry environment | [2] |

| Hazard Statements | H301 (Toxic if swallowed) | [1] |

| Precautionary Statements | P264, P270, P301+P310, P405, P501 | [1] |

| Signal Word | Danger | [1] |

Synthesis and Purification

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring attacks an acylium ion generated in situ.

Reaction Mechanism

The reaction proceeds in several steps:

-

Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of maleic anhydride. This polarization facilitates the ring-opening of the anhydride upon nucleophilic attack by the fluorobenzene.

-

Nucleophilic Attack: The electron-rich fluorobenzene ring attacks the activated carbonyl carbon, forming a sigma complex (arenium ion). The para-position is the major site of attack due to the ortho,para-directing effect of the fluorine atom and reduced steric hindrance compared to the ortho position.

-

Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

-

Work-up: Aqueous work-up hydrolyzes the aluminum complexes to liberate the final product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative, field-proven protocol for the synthesis of 4-aryl-4-oxobutanoic acids, adapted for the specific synthesis of the title compound.[4]

-

Reaction Setup: To a dry Erlenmeyer flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq) and fluorobenzene (5-10 eq, acting as both reactant and solvent). Stir the mixture for 5 minutes to dissolve the anhydride.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.0-2.2 eq). Caution: The reaction is exothermic and AlCl₃ is water-sensitive and corrosive.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-Up: Carefully place the reaction flask back into an ice bath. Slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid (e.g., 3 mL of water then 1 mL of HCl per 500 mg of starting anhydride). A solid should precipitate.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold 6 M HCl and then with cold water to remove any remaining salts.

-

Purification: Dry the crude product. Recrystallize from a minimal amount of a suitable hot solvent, such as toluene or an ethanol/water mixture, to yield the purified this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and the butenoic acid chain protons.

-

Aromatic Protons (AA'BB' system): Two multiplets (or doublets of doublets) are expected in the aromatic region (δ 7.0-8.2 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield (around δ 8.0-8.2 ppm) compared to the protons ortho to the fluorine atom (around δ 7.2-7.4 ppm).

-

Vinylic Protons (trans-coupling): Two doublets are expected for the alkene protons (δ 6.5-7.5 ppm). The proton alpha to the carboxylic acid (Hα) will appear further downfield than the proton beta to the carboxylic acid (Hβ). A large coupling constant (J ≈ 15-16 Hz) between these two protons will confirm the (E)-stereochemistry.

-

Carboxylic Acid Proton: A broad singlet is expected for the acidic proton, typically downfield (δ > 10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyls, aromatic carbons, and vinylic carbons.

-

Carbonyl Carbons: Two signals are expected for the two carbonyl groups. The ketone carbonyl will be further downfield (δ ~190-195 ppm) than the carboxylic acid carbonyl (δ ~165-170 ppm).

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-168 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. The ipso-carbon (attached to the carbonyl group) will be deshielded.

-

Vinylic Carbons: Two signals are expected for the alkene carbons (δ ~125-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl groups and the double bonds.

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching.

-

C=O Stretches: Two strong, sharp peaks are expected for the carbonyl groups. The ketone C=O stretch will appear around 1680-1700 cm⁻¹, and the carboxylic acid C=O stretch will be around 1700-1725 cm⁻¹.

-

C=C Stretch: A medium intensity peak around 1620-1640 cm⁻¹ is expected for the alkene C=C stretching.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1220-1240 cm⁻¹, will indicate the presence of the C-F bond.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound and related compounds lies in their ability to inhibit the enzyme kynurenine-3-monooxygenase (KMO).[6][7][8]

The Kynurenine Pathway and KMO Inhibition

The kynurenine pathway is the main route for tryptophan metabolism in the body.[9][10] This pathway produces several neuroactive metabolites. As illustrated below, KMO is a critical enzyme that sits at a branching point in this pathway. It converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN). Inhibition of KMO shunts the pathway towards the production of kynurenic acid (KYNA), which is a neuroprotective agent that antagonizes glutamate receptors.[5]

Caption: Inhibition of KMO shifts the kynurenine pathway towards neuroprotection.

Neuroprotective Effects

By inhibiting KMO, compounds like this compound can exert neuroprotective effects through two primary mechanisms:

-

Decreasing Neurotoxic Metabolites: Inhibition of KMO reduces the production of 3-HK and subsequently quinolinic acid. Elevated levels of quinolinic acid are associated with excitotoxicity and neuronal cell death in various neurodegenerative disorders.[11]

-

Increasing Neuroprotective Metabolites: The buildup of kynurenine due to KMO inhibition leads to its increased conversion to kynurenic acid by kynurenine aminotransferases (KATs). Kynurenic acid is an endogenous antagonist of ionotropic glutamate receptors (NMDA, AMPA, kainate) and the α7 nicotinic acetylcholine receptor, thereby protecting neurons from excitotoxic damage.[5]

Studies on structurally related 4-aryl-4-oxobut-2-enoic acids have shown them to be potent inhibitors of KMO, suggesting that the title compound would also exhibit this activity.[6] Specifically, a close analog, methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate, has been shown to prevent the synthesis of quinolinic acid in human monocyte-derived macrophages.[6] This makes KMO inhibitors a promising therapeutic strategy for neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease, as well as for mitigating brain damage after ischemic events.[3][12]

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the field of neuroprotection. Its structural features suggest a reactivity profile that is amenable to forming covalent interactions with biological targets. The primary known biological activity of this class of compounds is the inhibition of kynurenine-3-monooxygenase, a key enzyme in the tryptophan metabolism pathway. By modulating this pathway, this compound and its analogs represent a promising class of molecules for the development of novel therapeutics for a range of neurodegenerative and inflammatory disorders. Further research is warranted to fully elucidate its specific inhibitory potency, pharmacokinetic profile, and in vivo efficacy.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 35504-85-9|this compound|BLD Pharm [bldpharm.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. DSpace [open.bu.edu]

- 5. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 20972-37-6 | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a valuable building block in medicinal chemistry and materials science. The core of this guide is a detailed exposition of the Friedel-Crafts acylation reaction, the primary synthetic route to this compound. We will delve into the mechanistic underpinnings of this reaction, provide a field-tested experimental protocol, and outline a comprehensive analytical workflow for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction: Significance and Molecular Profile

This compound belongs to the class of β-aroylacrylic acids. Its molecular architecture is distinguished by three key functional groups: a para-substituted fluorophenyl ring, an α,β-unsaturated ketone system, and a carboxylic acid moiety. This unique combination of features makes it a versatile intermediate. The fluorophenyl group is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity. The enone system is a Michael acceptor, susceptible to nucleophilic addition, while the carboxylic acid provides a handle for further derivatization, such as amidation or esterification. Derivatives of β-aroylacrylic acids are known to possess a wide range of biological activities, including antibacterial and enzyme-inhibiting properties[1].

Molecular Information:

Below is a diagram illustrating the chemical structure of the target compound.

References

The Biological Versatility of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the α,β-unsaturated ketone framework of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid represents a "privileged scaffold" — a molecular architecture that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets. The strategic incorporation of a fluorine atom on the phenyl ring further enhances its drug-like properties, modulating its lipophilicity, metabolic stability, and binding interactions. This technical guide delves into the multifaceted biological activities of derivatives stemming from this core structure, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Our narrative is grounded in established experimental methodologies, providing a robust framework for future research and development in this exciting field.

I. The Synthetic Landscape: From Chalcones to Heterocycles

The journey to unlocking the biological potential of this compound derivatives begins with their synthesis. The foundational structure is a chalcone analog, typically prepared through a Claisen-Schmidt condensation. This robust and versatile reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde. In the context of our core molecule, 4-fluoroacetophenone would react with a glyoxylic acid derivative.

The true versatility of this scaffold lies in its ability to serve as a precursor for a rich variety of heterocyclic compounds. The α,β-unsaturated ketone moiety is an excellent Michael acceptor, readily undergoing reactions with nucleophiles. For instance, reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazoline derivatives, a class of heterocycles with well-documented pharmacological activities.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the this compound scaffold have emerged as promising candidates in the quest for novel anticancer agents. Their cytotoxic effects are often attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these compounds is not mediated by a single mechanism but rather a convergence of effects on various cellular processes:

-

Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Many derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from progressing through division.

-

Inhibition of Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth and survival and are often dysregulated in cancer. Several chalcone and pyrazoline derivatives have been shown to inhibit these pathways.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings and the heterocyclic core. For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.

C. Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel compounds is typically assessed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes representative IC50 values for structurally related compounds against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |

| Fluorinated Phenylacetamide | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80[1] |

| Fluorinated Phenylacetamide | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52[1] |

| Acrylamide-PABA Analog | 4a (4-fluorophenyl group) | MCF-7 (Breast) | 2.99[2] |

| Furanone Derivative | F-derivative of -SOMe substituted furan-3(2H)-one | MCF-7 (Breast) | 10[3] |

| Furanone Derivative | F-derivative of -SOMe substituted furan-3(2H)-one | HSC-3 (Squamous Cell Carcinoma) | 7.5[3] |

D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for in vitro cytotoxicity testing.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[4]

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound, particularly their heterocyclic congeners like pyrazoles, have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

A. Mechanism of Action

The antimicrobial effects of these compounds are believed to arise from their ability to disrupt essential cellular processes in microorganisms, such as:

-

Enzyme Inhibition: They may act as inhibitors of key enzymes involved in microbial metabolism.

-

Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane.

B. Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) |

| Pyrazole Derivative | Compound 24 | S. aureus | 16[6] |

| Pyrazole Derivative | Compound 25 | S. aureus | 16[6] |

| Pyrazolyl 1,3,4-Thiadiazine | Hydrazone 21a | S. aureus | 62.5-125[7] |

| Pyrazolyl 1,3,4-Thiadiazine | Hydrazone 21a | Fungi | 2.9-7.8[7] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[8]

-

Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[9]

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9]

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Fluorinated chalcones and their derivatives have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key inflammatory pathways.

A. Mechanism of Action: Quenching the Flames of Inflammation

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators.

-

Inhibition of COX and iNOS: A significant mechanism is the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) enzymes, which are responsible for the production of prostaglandins and nitric oxide, respectively.

-

Modulation of MAPK and Akt Pathways: These compounds can also modulate the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which play crucial roles in the inflammatory response.[10]

Signaling Pathway of Inflammation and Inhibition

Caption: Inhibition of inflammatory signaling pathways.

B. In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents to the laboratory conditions.

-

Compound Administration: Administer the test compound or vehicle to the animals, typically via oral or intraperitoneal routes.[11]

-

Induction of Edema: After a set period, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[11][12]

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.[11][12]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

V. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising and versatile platform for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening a wider range of derivatives to establish more detailed structure-activity relationships and identify lead compounds with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of lead compounds in relevant animal models of disease.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

An In-depth Technical Guide to the Mechanism of Action of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid: A Potent Modulator of the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid belongs to a class of compounds identified as potent inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. This guide elucidates the mechanism of action of this compound, positioning it as a significant tool for neuroscience and immunology research. By competitively inhibiting KMO, this compound strategically redirects the kynurenine pathway, leading to a decrease in the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, while concurrently elevating the levels of the neuroprotective kynurenic acid. This modulation of the kynurenine pathway holds considerable therapeutic potential for a spectrum of neurological and inflammatory disorders. This document provides a comprehensive overview of the biochemical and cellular basis of its action, detailed experimental protocols for its characterization, and a discussion of its therapeutic implications.

Introduction: The Kynurenine Pathway, a Fulcrum of Health and Disease

The kynurenine pathway (KP) is the principal route of tryptophan metabolism in mammals, responsible for over 95% of its degradation.[1] Far from being a simple catabolic route, the KP is a critical signaling pathway that influences a vast array of physiological and pathological processes, including immune responses, neurotransmission, and inflammation.[1][2] The pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which is then rapidly converted to kynurenine.

Kynurenine stands at a crucial metabolic crossroads, where its fate determines the balance between neuroprotective and neurotoxic outcomes. It can be metabolized down two primary branches:

-

The Kynurenic Acid (KYNA) Branch: Kynurenine can be converted to kynurenic acid by kynurenine aminotransferases (KATs). KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors (including NMDA, AMPA, and kainate receptors) and the α7 nicotinic acetylcholine receptor, positioning it as a key neuroprotective molecule.[3]

-

The 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Branch: Alternatively, kynurenine is a substrate for Kynurenine 3-Monooxygenase (KMO), which catalyzes its hydroxylation to 3-hydroxykynurenine.[4] 3-HK is a potent generator of reactive oxygen species, contributing to oxidative stress and neuronal damage.[4] Further downstream, 3-HK is converted to quinolinic acid, a selective NMDA receptor agonist that can induce excitotoxicity.[1]

An imbalance in the KP, characterized by a shift towards the production of 3-HK and QUIN, has been implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases (Alzheimer's, Parkinson's, and Huntington's disease), psychiatric conditions, and inflammatory diseases.[4][5] Consequently, the enzymes that regulate the flux through these divergent branches represent prime targets for therapeutic intervention.

Kynurenine 3-Monooxygenase (KMO): The Gatekeeper of Neurotoxicity

Kynurenine 3-Monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent hydroxylase located on the outer mitochondrial membrane.[6] It occupies a pivotal position in the kynurenine pathway, acting as the gatekeeper to the neurotoxic branch. By catalyzing the conversion of kynurenine to 3-HK, KMO directly controls the production of downstream neurotoxic metabolites.[4] Therefore, inhibition of KMO presents an attractive therapeutic strategy to rebalance the kynurenine pathway, simultaneously reducing the production of neurotoxins and increasing the synthesis of the neuroprotective kynurenic acid.[5]

This compound: A Structural Perspective on KMO Inhibition

This compound is a member of the 4-aryl-4-oxobutanoic acid class of compounds. Structure-activity relationship (SAR) studies on analogous compounds, specifically the 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, have demonstrated potent inhibitory activity against KMO.[7][8] Although direct inhibitory data for the title compound is not yet published, the structural similarity to potent KMO inhibitors strongly suggests a shared mechanism of action.

The key structural features that contribute to the inhibitory activity of this class of compounds include the aryl group, the 4-oxo functionality, and the butenoic acid chain. It is hypothesized that these features allow the molecule to bind to the active site of KMO, acting as a competitive inhibitor with respect to the endogenous substrate, kynurenine.

Molecular Mechanism of Action: Competitive Inhibition of KMO

The primary mechanism of action of this compound is the competitive inhibition of Kynurenine 3-Monooxygenase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, kynurenine.

The catalytic cycle of KMO involves the binding of both kynurenine and NADPH. The flavin cofactor (FAD) is first reduced by NADPH, followed by the reaction with molecular oxygen to form a reactive peroxyflavin intermediate. This intermediate is responsible for the hydroxylation of kynurenine to 3-hydroxykynurenine.[9]

This compound, by occupying the active site, sterically hinders the binding of kynurenine. This prevents the formation of the enzyme-substrate complex and the subsequent hydroxylation reaction. The consequence of this inhibition is a significant alteration of the metabolic flux within the kynurenine pathway.

Downstream Signaling Consequences of KMO Inhibition

The inhibition of KMO by this compound initiates a cascade of downstream effects:

-

Decreased Production of Neurotoxic Metabolites: By blocking the conversion of kynurenine to 3-HK, the synthesis of both 3-HK and its downstream product, quinolinic acid, is significantly reduced. This mitigates their detrimental effects, including oxidative stress and excitotoxicity.[4]

-

Increased Levels of Neuroprotective Kynurenic Acid: The accumulation of kynurenine due to KMO inhibition shunts the pathway towards the alternative branch, leading to an increased synthesis of kynurenic acid by kynurenine aminotransferases.[5] The elevated levels of KYNA enhance its neuroprotective functions.

This strategic redirection of the kynurenine pathway from a neurotoxic to a neuroprotective state is the cornerstone of the therapeutic potential of KMO inhibitors.

Experimental Methodologies for Characterization

The characterization of this compound as a KMO inhibitor requires a suite of biochemical and cellular assays.

Enzymatic Inhibition Assay

Objective: To determine the potency of the compound in inhibiting purified KMO enzyme activity, typically by measuring its half-maximal inhibitory concentration (IC50).

Principle: The activity of KMO can be monitored by measuring the consumption of the cofactor NADPH at 340 nm or by quantifying the production of 3-hydroxykynurenine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor.

-

Prepare solutions of recombinant human KMO, L-kynurenine, and NADPH in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the KMO enzyme.

-

Initiate the reaction by adding L-kynurenine and NADPH.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

-

Detection and Analysis:

-

For spectrophotometric assays, measure the decrease in absorbance at 340 nm.

-

For LC-MS/MS analysis, quantify the amount of 3-hydroxykynurenine produced.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cellular KMO Inhibition Assay

Objective: To assess the ability of the compound to inhibit KMO activity within a cellular context.

Principle: Cells expressing KMO (e.g., HEK293 cells transfected with the KMO gene or primary immune cells) are treated with the inhibitor, and the levels of kynurenine pathway metabolites in the cell culture supernatant are measured by LC-MS/MS.

Protocol:

-

Cell Culture:

-

Culture KMO-expressing cells in appropriate media.

-

-

Inhibitor Treatment:

-

Treat the cells with varying concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

-

Metabolite Extraction and Analysis:

-

After a suitable incubation period, collect the cell culture supernatant.

-

Perform a protein precipitation step.

-

Analyze the supernatant for kynurenine, 3-hydroxykynurenine, and kynurenic acid using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the ratio of product (3-HK) to substrate (kynurenine) or the ratio of neuroprotective (KYNA) to neurotoxic (3-HK) metabolites.

-

Determine the cellular IC50 value.

-

Therapeutic Implications and Future Directions

The ability of this compound and related KMO inhibitors to favorably modulate the kynurenine pathway has significant therapeutic implications. By mitigating neurotoxicity and enhancing neuroprotection, these compounds represent promising candidates for the treatment of a range of debilitating diseases.

Key Therapeutic Areas:

-

Neurodegenerative Diseases: By reducing the levels of excitotoxic quinolinic acid and oxidative stress-inducing 3-hydroxykynurenine, KMO inhibitors could slow the progression of diseases such as Huntington's, Alzheimer's, and Parkinson's disease.

-

Psychiatric Disorders: Dysregulation of the kynurenine pathway has been linked to depression and schizophrenia. Rebalancing this pathway with KMO inhibitors may offer a novel therapeutic approach.

-

Inflammatory and Autoimmune Diseases: The kynurenine pathway is intricately linked to immune regulation. KMO inhibitors could modulate immune responses and be beneficial in conditions like multiple sclerosis and rheumatoid arthritis.

Future research should focus on obtaining specific inhibitory data for this compound, including its IC50 value and mode of inhibition. Furthermore, in vivo studies are crucial to evaluate its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in relevant animal models of disease. The development of potent and brain-penetrant KMO inhibitors based on this and similar scaffolds holds the promise of delivering novel and effective treatments for a host of unmet medical needs.

Conclusion

This compound is a compelling molecule for researchers in drug discovery and development due to its strong potential as a Kynurenine 3-Monooxygenase inhibitor. Its mechanism of action, centered on the competitive inhibition of KMO, offers a powerful strategy to rebalance the kynurenine pathway, shifting it away from neurotoxic cascades and towards neuroprotective outcomes. The detailed experimental protocols provided in this guide offer a framework for its comprehensive characterization. As our understanding of the intricate role of the kynurenine pathway in health and disease continues to expand, molecules like this compound will undoubtedly be at the forefront of innovative therapeutic development.

References

- 1. scbt.com [scbt.com]

- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 3. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine 3-monooxygenase from Pseudomonas fluorescens: substrate-like inhibitors both stimulate flavin reduction and stabilize the flavin-peroxo intermediate yet result in the production of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS No. 35504-85-9) is a multifaceted organic compound featuring a fluorinated aromatic ring, a ketone, a carboxylic acid, and an α,β-unsaturated system.[1] Its molecular formula is C₁₀H₇FO₃, with a molecular weight of 194.16 g/mol .[1] The presence of these varied functional groups makes it a valuable building block in medicinal chemistry and materials science. The fluorine substituent, in particular, can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and supported by established methodologies.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient synthesis of this compound is through the Friedel-Crafts acylation of fluorobenzene with maleic anhydride, a classic example of electrophilic aromatic substitution.[2][3][4]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Reagent Addition: Dissolve maleic anhydride in the same solvent and add it dropwise to the stirred AlCl₃ suspension at a controlled temperature (typically 0-5 °C) to form the acylium ion electrophile.

-

Electrophilic Attack: Add fluorobenzene dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for the electrophilic attack of the acylium ion on the electron-rich fluorobenzene ring.

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation and Purification: The product is then extracted with a suitable organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization, typically from a solvent mixture like benzene or an alcohol/water mixture, to yield this compound as a solid.[2]

Causality in Synthesis

The choice of a Lewis acid catalyst like AlCl₃ is crucial as it coordinates with the anhydride, generating a highly reactive acylium ion, which is the key electrophile.[3][5] The reaction proceeds via an arenium ion intermediate, and the subsequent deprotonation restores the aromaticity of the ring. The para-substitution is favored due to the ortho, para-directing nature of the fluorine atom and steric hindrance at the ortho positions.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[7] Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | broad singlet | 1H | -COOH |

| ~8.0 - 8.2 | doublet of doublets | 2H | Ar-H (ortho to C=O) |

| ~7.1 - 7.3 | doublet of doublets | 2H | Ar-H (ortho to F) |

| ~7.5 | doublet | 1H | =CH-COOH |

| ~6.8 | doublet | 1H | =CH-C=O |

Interpretation: The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution of the fluorine atom, appearing as two doublet of doublets. The two vinylic protons will appear as doublets with a large coupling constant (J > 15 Hz), indicative of their trans relationship. The carboxylic acid proton is typically broad and downfield.

¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | C=O (Ketone) |

| ~168 - 172 | C=O (Carboxylic Acid) |

| ~164 - 168 (d, ¹JCF ≈ 250 Hz) | C-F (Aromatic) |

| ~140 - 145 | =CH-COOH |

| ~132 - 136 (d, ⁴JCF ≈ 3 Hz) | C-C=O (Aromatic) |

| ~130 - 134 (d, ³JCF ≈ 9 Hz) | CH (Aromatic, ortho to C=O) |

| ~128 - 132 | =CH-C=O |

| ~115 - 118 (d, ²JCF ≈ 22 Hz) | CH (Aromatic, ortho to F) |

Interpretation: The spectrum will show ten distinct carbon signals. The ketone and carboxylic acid carbonyls will be the most downfield. The aromatic carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 - 1700 | Strong | C=O stretch (Aryl Ketone) |

| ~1630 - 1650 | Medium | C=C stretch (Alkene) |

| ~1590 - 1610 | Medium | C=C stretch (Aromatic) |

| ~1200 - 1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1150 - 1170 | Strong | C-F stretch (Aromatic) |

Interpretation: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid. Two distinct strong C=O stretching bands will be visible, one for the carboxylic acid and one for the ketone, slightly shifted due to conjugation. The C=C stretches of the alkene and the aromatic ring will also be present, as will a strong C-F stretching absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data (Predicted)

| m/z | Interpretation |

| 194 | [M]⁺, Molecular Ion |

| 177 | [M - OH]⁺ |

| 149 | [M - COOH]⁺ |

| 123 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Interpretation: The mass spectrum will show a molecular ion peak at m/z 194. Key fragmentation pathways would involve the loss of the hydroxyl radical, the carboxylic acid group, and cleavage to form the stable fluorobenzoyl and fluorophenyl cations.

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of its synthesis and chemical structure. The combination of NMR, IR, and MS provides a comprehensive and self-validating system for its identification. The predicted data in this guide, derived from established principles of spectroscopy, serves as a robust reference for researchers working with this compound, ensuring accuracy in their scientific endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (E)-3-(4-Fluorobenzoyl)acrylic acid | 35504-85-9 [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Computational Analysis and Molecular Docking of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting computational and molecular docking studies on (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. As a member of the chalcone family—a class of compounds renowned for a wide spectrum of pharmacological activities—this molecule represents a promising scaffold for drug discovery.[1][2] In the absence of direct experimental data for this specific compound, this guide establishes a robust workflow for in silico analysis, beginning with putative target identification based on scaffold activity, proceeding through rigorous ligand and protein preparation, and culminating in molecular docking simulation and results analysis. We use the well-characterized anti-inflammatory enzyme Cyclooxygenase-2 (COX-2) as a primary case study target, reflecting the known biological activities of chalcone derivatives.[1][3] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling techniques to novel small molecules.

Part 1: Strategic Framework for In Silico Investigation

Introduction to the Compound and its Class

This compound (henceforth referred to as FBOA) is a small organic molecule with the empirical formula C₁₀H₇FO₃.[4] It belongs to the chalcone chemical class, which is characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[5] Chalcones, both natural and synthetic, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][6][7] The fluorophenyl moiety of FBOA is a common feature in modern drug design, often introduced to enhance metabolic stability and binding affinity.

Rationale for Putative Target Selection: The Case for COX-2

A primary challenge in the early-stage investigation of a novel compound is the identification of its biological target(s). When experimental data is unavailable, a logical, evidence-based approach is to survey the known activities of structurally similar compounds. The chalcone scaffold is well-documented to exert anti-inflammatory effects by modulating key enzymes in the arachidonic acid pathway, most notably Cyclooxygenase (COX) and Lipooxygenase (LOX).[1][3]

-

Cyclooxygenase (COX): This enzyme exists in two main isoforms. COX-1 is constitutively expressed and responsible for physiological prostaglandin production, while COX-2 is inducible and its expression is elevated during inflammation.[8] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

-

5-Lipoxygenase (5-LOX): This enzyme initiates the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[10][11]

Given the extensive literature linking chalcones to the inhibition of inflammatory enzymes, we select Cyclooxygenase-2 (COX-2) as a high-probability putative target for FBOA.[1][3] This choice provides a solid, authoritative foundation for a meaningful molecular docking study. For this guide, we will utilize the high-resolution crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2).[8][9]

Part 2: Ligand and Receptor Preparation: The Foundation of Accuracy

The fidelity of a molecular docking simulation is critically dependent on the quality of the input structures for both the ligand (FBOA) and the receptor (COX-2). This phase involves generating a chemically correct, low-energy 3D conformation of the ligand and preparing the protein structure to be computationally tractable.

Ligand Preparation Protocol

The initial step is to generate a 3D structure of FBOA and optimize its geometry.

Step-by-Step Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or the online PubChem Sketcher. Save the structure in a standard format like SMILES or MOL.

-

3D Structure Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel.

-

Geometry Optimization (Energy Minimization): This is a crucial step to find a low-energy, stable conformation of the ligand. While molecular mechanics force fields can be used, a more rigorous approach involves quantum mechanics calculations, such as Density Functional Theory (DFT), which is common in chalcone studies.[5]

-

Method: Use computational chemistry software (e.g., Gaussian, ORCA).

-

Functional/Basis Set: A common choice is the B3LYP functional with a 6-31G(d) basis set.

-

Output: The optimized 3D coordinates of the ligand.

-

-

Final Preparation for Docking (PDBQT format): AutoDock Vina, the docking software used in this guide, requires ligands in the PDBQT format. This format includes atomic coordinates, partial charges, and information about rotatable bonds.

Receptor Preparation Protocol

The crystal structure of the protein obtained from the Protein Data Bank (PDB) must be cleaned and prepared for docking. We will use the crystal structure of COX-2 (PDB ID: 1CX2).[8]

Step-by-Step Protocol:

-

Obtain Protein Structure: Download the PDB file for 1CX2 from the RCSB PDB website.

-

Clean the PDB File: The raw PDB file contains non-essential components that must be removed.[12][15]

-

Remove Water Molecules: Water molecules in the active site can interfere with docking unless their role is specifically being investigated. They are typically removed.[16]

-

Remove Co-crystallized Ligands and Co-factors: The 1CX2 structure contains a co-crystallized inhibitor. This must be removed to make the binding site available for FBOA.

-

Select the Correct Chain: If the biological unit is a multimer, select a single protein chain for the docking study (e.g., Chain A).

-

-

Prepare the Protein for Docking (PDBQT format):

-

Process:

-

Load the cleaned PDB file.

-

Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as these are critical for forming hydrogen bonds.[4][16]

-

Assign Charges: Add Kollman charges, a standard procedure for proteins in the AutoDock suite.[17]

-

Set Atom Types: Assign AutoDock 4 atom types.

-

Save the final structure as COX2_receptor.pdbqt.

-

Part 3: Molecular Docking Simulation Protocol

With the prepared ligand and receptor files, we can now perform the molecular docking simulation using AutoDock Vina. The goal is to predict the most favorable binding pose of FBOA within the COX-2 active site and to estimate its binding affinity.

Defining the Search Space (Grid Box)

AutoDock Vina requires the user to define a 3D search space, or "grid box," which encompasses the binding site of the receptor. The docking algorithm will confine its search for ligand conformations within this box.